

Comparative study of the catalytic efficiency of 4-Aminoisophthalic acid-based catalysts

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Compound of Interest

Compound Name: 4-Aminoisophthalic acid

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A Comparative Guide to the Catalytic Efficiency of Aminoisophthalic Acid-Based Catalysts

The introduction of functional groups onto the organic linkers of metal-organic frameworks (MOFs) is a key strategy for tuning their catalytic properties. The amino group, in particular, can act as a basic catalytic site, a point for post-synthetic modification, or an electronic modulator of the catalyst's active sites. This guide provides a comparative overview of the catalytic efficiency of catalysts based on aminoisophthalic acid, primarily focusing on the influence of the amino functional group and the metal node on catalytic performance in various organic transformations. Due to the limited availability of direct comparative studies on **4-aminoisophthalic acid**-based catalysts, this guide draws comparisons from studies on the closely related 5-aminoisophthalic acid and non-functionalized isophthalic acid-based MOFs to elucidate the impact of the amino group's presence and position.

Data Presentation

The following tables summarize the catalytic performance of various MOFs based on isophthalic acid and its amino-functionalized derivatives in different chemical reactions.

Table 1: Catalytic Oxidation Reactions

Catalyst	Substrate	Oxidant	Product	Conversion (%)	Selectivity (%)	Reaction Conditions	Reference
Co-MOF-1 (Isophthalic acid)	Benzyl alcohol	Air	Benzaldehyde	85	>99	100°C, 12h, solvent-free	[1]
Co-MOF-2 (5-Hydroxyisophthalic acid)	Benzyl alcohol	Air	Benzaldehyde	92	>99	100°C, 12h, solvent-free	[1]
Co-MOF-4 (Trimesic acid)	Benzyl alcohol	Air	Benzaldehyde	98	>99	100°C, 12h, solvent-free	[1]
Cu-MOF (5-((pyridin-4-ylmethyl)amino)isophthalic acid)	1-Phenylethanol	TBHP	Acetophenone	95	>99	80°C, 2h, microwave	[2]

Table 2: Catalytic Reduction Reactions

Catalyst	Substrate	Reductant	Product	Conversion (%)	Time (min)	Reference
Co-BDC (Terephthalic acid)	4-Nitrophenol	NaBH ₄	4-Aminophenol	99.25	2	[3]
Cr-BDC (Terephthalic acid)	4-Nitrophenol	NaBH ₄	4-Aminophenol	~99	4	[3]
Ag-BDC (Terephthalic acid)	4-Nitrophenol	NaBH ₄	4-Aminophenol	~99	6	[3]
Zr-BDC (Terephthalic acid)	4-Nitrophenol	NaBH ₄	4-Aminophenol	~99	10	[3]
Mn-BDC (Terephthalic acid)	4-Nitrophenol	NaBH ₄	<99	>20	[3]	

Table 3: Other Catalytic Reactions

Catalyst	Reaction	Substrate s	Product	Yield (%)	Reaction Condition s	Referenc e
[Co(μ_3 -aipa)(2,2'-H ₂ biim)] _n	Knoevenag el Condensati on	Benzaldeh yde, Malononitril e	2- Benzyliden emalononit rile	98	80°C, 4h, Ethanol	[4]
[Ni ₂ (μ -aipa) ₂ (2,2'-H ₂ biim) ₂ (H ₂ O) ₄ ·4H ₂ O]	Knoevenag el Condensati on	Benzaldeh yde, Malononitril e	2- Benzyliden emalononit rile	95	80°C, 4h, Ethanol	[4]
[Cd(μ_3 -aipa)(2,2'-H ₂ biim)]·H ₂ O] _n	Knoevenag el Condensati on	Benzaldeh yde, Malononitril e	2- Benzyliden emalononit rile	92	80°C, 4h, Ethanol	[4]

Note: BDC refers to 1,4-benzenedicarboxylic acid (terephthalic acid), a different isomer of isophthalic acid, but the data is included to provide a baseline for reduction reactions catalyzed by MOFs.

Experimental Protocols

Detailed methodologies for the synthesis of these catalysts and the catalytic reactions are crucial for reproducibility and further development.

Synthesis of 5-Aminoisophthalic Acid-Based MOFs (General Hydrothermal Method)

This protocol describes a general procedure for the synthesis of MOFs using 5-aminoisophthalic acid (H₂aipa) and a co-ligand.[\[4\]](#)

- Reactant Mixture: In a 20 mL Teflon-lined stainless-steel autoclave, combine the metal salt (e.g., Co(NO₃)₂·6H₂O, 0.1 mmol), 5-aminoisophthalic acid (0.1 mmol), and a co-ligand (e.g., 2,2'-biimidazole, 0.1 mmol).

- **Solvent Addition:** Add a solvent mixture, typically distilled water and an organic solvent like ethanol or N,N-dimethylformamide (DMF), in a specific ratio (e.g., 10 mL total volume).
- **Homogenization:** Stir the mixture for a short period (e.g., 30 minutes) at room temperature to ensure homogeneity.
- **Hydrothermal Reaction:** Seal the autoclave and heat it in an oven at a specific temperature (e.g., 120-180°C) for a designated period (e.g., 48-72 hours).
- **Cooling and Isolation:** Allow the autoclave to cool down to room temperature naturally. The crystalline product is then isolated by filtration.
- **Washing:** Wash the collected crystals with the mother liquor and then with a suitable solvent (e.g., ethanol) to remove any unreacted starting materials.
- **Drying:** Dry the final product in air.

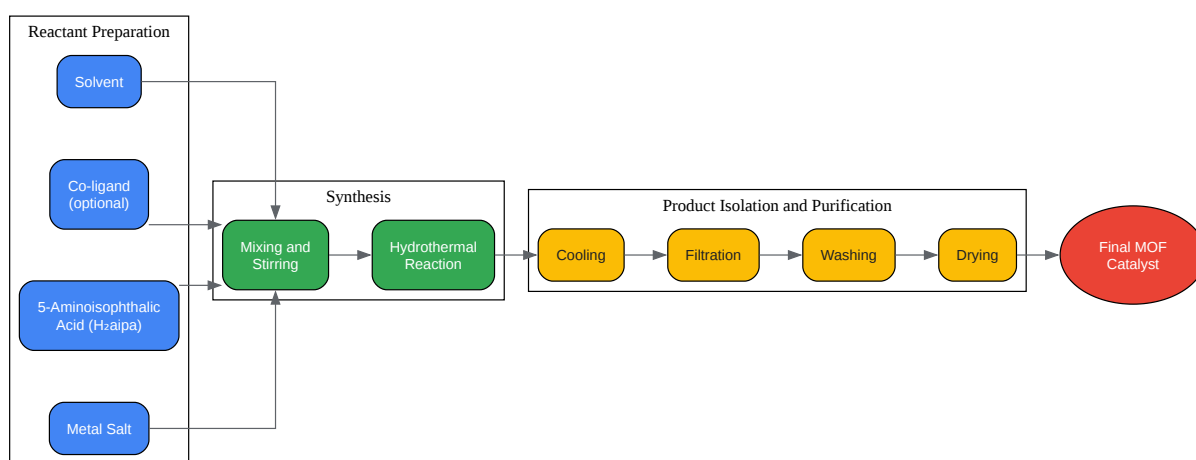
General Procedure for Catalytic Reduction of 4-Nitrophenol

This protocol outlines a typical procedure for the catalytic reduction of 4-nitrophenol to 4-aminophenol using MOF catalysts.[\[3\]](#)

- **Preparation of Reaction Mixture:** In a quartz cuvette, mix an aqueous solution of 4-nitrophenol (e.g., 2.5 mL, 0.1 mM) with a freshly prepared aqueous solution of sodium borohydride (NaBH_4) (e.g., 0.5 mL, 0.1 M).
- **Catalyst Addition:** Add a specific amount of the MOF catalyst (e.g., 5 mg) to the reaction mixture.
- **Monitoring the Reaction:** Immediately monitor the progress of the reaction by recording the UV-Vis absorption spectra of the solution at regular time intervals. The disappearance of the peak corresponding to 4-nitrophenolate ions (around 400 nm) and the appearance of the peak for 4-aminophenol (around 300 nm) indicates the progress of the reaction.
- **Reaction Completion:** The reaction is considered complete when the yellow color of the solution disappears.

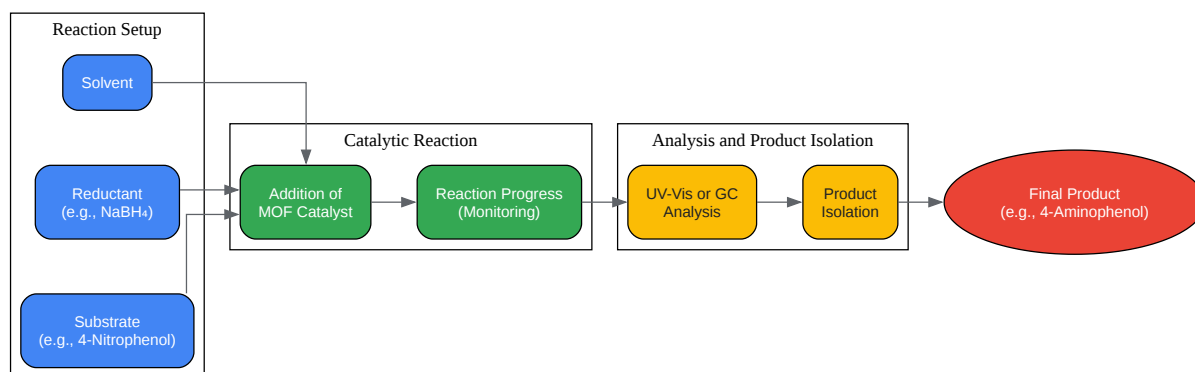
Visualizations

The following diagrams illustrate the generalized workflows for the synthesis of aminoisophthalic acid-based catalysts and their application in a typical catalytic reaction.



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Caption: Generalized workflow for the synthesis of 5-aminoisophthalic acid-based MOF catalysts.



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Caption: Generalized workflow for a catalytic reduction reaction using an aminoisophthalic acid-based MOF.

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